molecular formula C19H12ClF4N3O3 B11279068 N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11279068
M. Wt: 441.8 g/mol
InChI Key: TXGVBOKTJFXTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, multiple halogen substituents, and a methoxy group.

Preparation Methods

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the various substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen substituents in the compound can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.

Scientific Research Applications

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-fluorophenyl)acetamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C19H12ClF4N3O3

Molecular Weight

441.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H12ClF4N3O3/c1-30-15-9-16(28)27(12-5-3-11(21)4-6-12)26-17(15)18(29)25-14-8-10(19(22,23)24)2-7-13(14)20/h2-9H,1H3,(H,25,29)

InChI Key

TXGVBOKTJFXTKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.